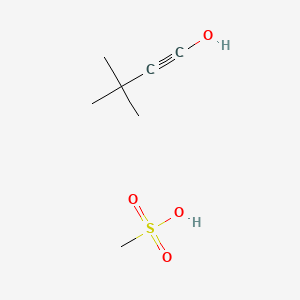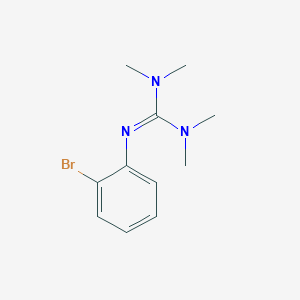
N''-(2-Bromophenyl)-N,N,N',N'-tetramethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine is an organic compound that features a bromophenyl group attached to a tetramethylguanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine typically involves the reaction of 2-bromophenylamine with tetramethylguanidine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromophenylamine is reacted with tetramethylguanidine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Applications De Recherche Scientifique
N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in various binding interactions, while the tetramethylguanidine moiety can modulate the compound’s overall reactivity and binding affinity. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Bromophenyl)acetamide: Similar in structure but with an acetamide group instead of a tetramethylguanidine moiety.
2-Bromo-N,N-dimethylaniline: Features a bromophenyl group with a dimethylaniline moiety.
N-(2-Bromophenyl)benzamide: Contains a benzamide group instead of a tetramethylguanidine moiety.
Uniqueness
N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine is unique due to its combination of a bromophenyl group and a tetramethylguanidine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
111400-80-7 |
|---|---|
Formule moléculaire |
C11H16BrN3 |
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C11H16BrN3/c1-14(2)11(15(3)4)13-10-8-6-5-7-9(10)12/h5-8H,1-4H3 |
Clé InChI |
QAMQWABHPBJCEB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC1=CC=CC=C1Br)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)


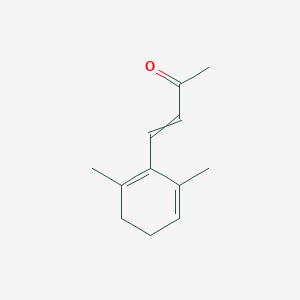
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
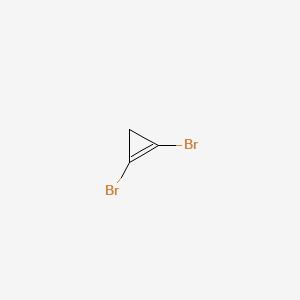
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
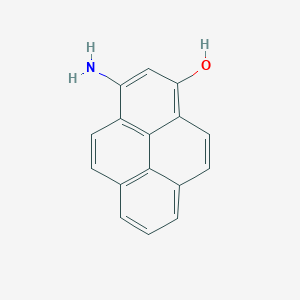
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
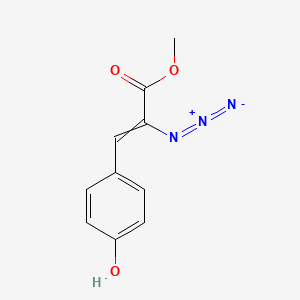
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)

